REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:11]([CH:13]1[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=2[CH:17]=[CH:16][C:15]2[CH:24]=[CH:25][CH:26]=[CH:27][C:14]1=2)#[N:12]>CCOCC>[NH2:12][CH2:11][CH:13]1[C:14]2[CH:27]=[CH:26][CH:25]=[CH:24][C:15]=2[CH:16]=[CH:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][C:19]1=2 |f:0.1.2.3,4.5.6.7.8.9|
|
Name
|
|
Quantity
|
6.21 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
10.13 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1C2=C(C=CC3=C1C=CC=C3)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
with stirring (
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
all vents are protected with drying tubes during the reaction
|
Type
|
TEMPERATURE
|
Details
|
occasional warming of thissolution
|
Type
|
CUSTOM
|
Details
|
precipitation of the nitrile)
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at 23-26° C. for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
ADDITION
|
Details
|
, then is added dropwise
|
Type
|
ADDITION
|
Details
|
Dilute sulfuric acid is added
|
Type
|
CUSTOM
|
Details
|
precipitation of a white solid
|
Type
|
CUSTOM
|
Details
|
The solid is collected
|
Type
|
ADDITION
|
Details
|
both mixtures, containing
|
Type
|
EXTRACTION
|
Details
|
are extracted separately with ether
|
Type
|
DISTILLATION
|
Details
|
Distillation of the ether from the combined extracts
|
Type
|
CUSTOM
|
Details
|
leaves a white solid residue, m.p. 95°-96.5° C.
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hexane
|
Type
|
CUSTOM
|
Details
|
gives 8.71 g
|
Type
|
CUSTOM
|
Details
|
of product, m.p. 97.5°-98.3° C. (sinters 97° C.)
|
Type
|
CUSTOM
|
Details
|
An analytical sample melts at 98-98.8° C. (sinters 97° C.)
|
Name
|
|
Type
|
|
Smiles
|
NCC1C2=C(C=CC3=C1C=CC=C3)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |